



# Dirozalkib Formulation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dirozalkib |           |
| Cat. No.:            | B15579624  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dirozalkib**, also known as XZP-3621, is a potent, orally bioavailable dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2] Dysregulation of ALK and ROS1 signaling pathways is implicated in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] **Dirozalkib** has demonstrated significant anti-proliferative activity in preclinical models and has shown a promising efficacy and safety profile in clinical trials for the treatment of ALK-positive NSCLC. [3][4][5]

These application notes provide detailed protocols for the laboratory use of **Dirozalkib**, including its formulation, in vitro characterization, and in vivo evaluation.

## **Physicochemical Properties**



| Property          | Value                                                                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(7-methyl-8-(piperidin-4-yl)-2,3-dihydrobenzo[b][6]<br>[7]dioxin-5-yl)pyrimidine-2,4-diamine |
| Molecular Formula | C27H32CIN5O4S                                                                                                                             |
| Molecular Weight  | 558.09 g/mol                                                                                                                              |
| CAS Number        | 1893419-37-8                                                                                                                              |
| Appearance        | To be determined                                                                                                                          |
| Solubility        | Soluble in DMSO                                                                                                                           |

## **Signaling Pathways**

**Dirozalkib** exerts its therapeutic effects by inhibiting the ALK and ROS1 signaling pathways. These pathways, when constitutively activated by genetic alterations, drive cancer cell proliferation, survival, and metastasis.





Click to download full resolution via product page

**Dirozalkib** inhibits the ALK signaling pathway.



Click to download full resolution via product page

**Dirozalkib** inhibits the ROS1 signaling pathway.

## **Quantitative Data Presentation**

**In Vitro Activity** 

| Cell Line  | Cancer Type                       | ALK/ROS1<br>Status | IC50 (nM) | Reference |
|------------|-----------------------------------|--------------------|-----------|-----------|
| NCI-H3122  | Non-Small Cell<br>Lung Cancer     | EML4-ALK           | 130.4     | [4]       |
| Karpas-299 | Anaplastic Large<br>Cell Lymphoma | NPM-ALK            | 0.71      | [4]       |
| NCI-H2228  | Non-Small Cell<br>Lung Cancer     | EML4-ALK           | 15.11     | [4]       |



Clinical Trial Overview (Dirozalkib/XZP-3621)

| Phase        | Indication                                         | Key Findings                                                                                                                                  |
|--------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Phase II/III | ALK-positive, locally advanced or metastatic NSCLC | Superior objective response rate and a better safety profile compared to currently available drugs. Effective against brain metastases.[3][5] |

# Experimental Protocols Protocol 1: Preparation of Dirozalkib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Dirozalkib in DMSO.

#### Materials:

- Dirozalkib powder
- Dimethyl sulfoxide (DMSO), sterile
- · Sterile microcentrifuge tubes

#### Procedure:

- Calculate the mass of **Dirozalkib** required to make a 10 mM stock solution.
- Weigh the calculated amount of **Dirozalkib** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to the tube.
- Vortex the solution until the **Dirozalkib** is completely dissolved.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

### Protocol 2: In Vitro Cell Viability (MTT) Assay



This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **Dirozalkib** in adherent cancer cell lines using an MTT assay.[8][9]





Click to download full resolution via product page

#### Workflow for the MTT cell viability assay.

#### Materials:

- ALK or ROS1-positive cancer cell lines (e.g., NCI-H3122, Karpas-299)
- · Complete cell culture medium
- Dirozalkib stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates, sterile
- Phosphate-buffered saline (PBS)

#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- **Dirozalkib** Treatment:
  - $\circ$  Prepare serial dilutions of **Dirozalkib** from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10  $\mu$ M).
  - Include a vehicle control (medium with the same concentration of DMSO as the highest Dirozalkib concentration).



- $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the prepared **Dirozalkib** dilutions or vehicle control.
- Incubate the plate for 72 hours.
- MTT Assay:
  - Add 10 μL of MTT solution to each well.[6]
  - Incubate the plate for 4 hours at 37°C.
  - Carefully remove the medium containing MTT.
  - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
  - Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Data Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the **Dirozalkib** concentration and determine the IC50 value using non-linear regression analysis.

# Protocol 3: Western Blot Analysis of ALK/ROS1 Phosphorylation

This protocol describes the detection of phosphorylated ALK or ROS1 and downstream signaling proteins in cancer cells treated with **Dirozalkib**.[10][11]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dirozalkib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Facebook [cancer.gov]
- 3. Porton's End-to-End CMC Development Accelerates Market Approval for Innovative ALK Inhibitor Dirozalkib (Xuanfeining) Tablets-Stay Informed with Porton Pharma News | Porton Pharma [portonpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xuanzhu Bio's ALK Inhibitor Approved for First-Line NSCLC in China [global.pharmcube.com]
- 6. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Dirozalkib Formulation for Laboratory Use: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579624#dirozalkib-formulation-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com